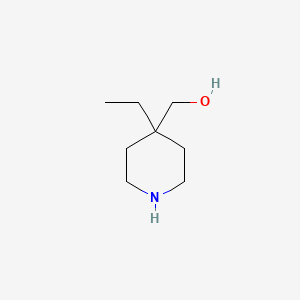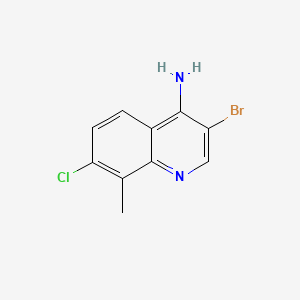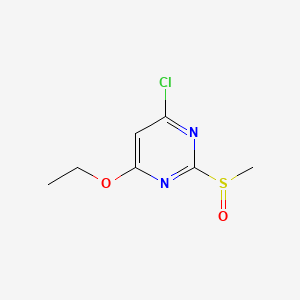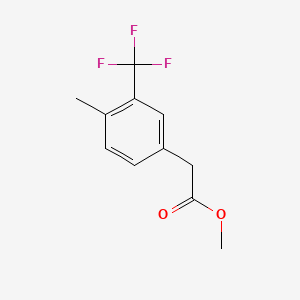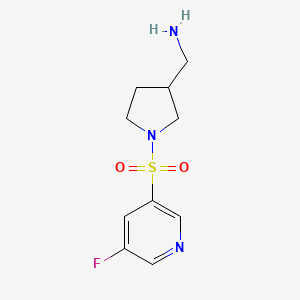
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine: is a chemical compound with the molecular formula C10H14FN3O2S and a molecular weight of 259.3 g/mol It is characterized by the presence of a fluoropyridinylsulfonyl group attached to a pyrrolidinylmethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Fluoropyridinylsulfonyl Group: The fluoropyridinylsulfonyl group can be introduced via a nucleophilic substitution reaction using a fluoropyridine derivative and a sulfonyl chloride.
Coupling Reaction: The final step involves coupling the fluoropyridinylsulfonyl group with the pyrrolidine ring through a reductive amination reaction using a suitable reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridinylsulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The pyrrolidinylmethanamine moiety can interact with various biological pathways, modulating their function and leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(5-Chloropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
- (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
- (1-(5-Methylpyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine
Uniqueness
(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-3-yl)methanamine is unique due to the presence of the fluorine atom in the pyridinyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research applications.
Eigenschaften
IUPAC Name |
[1-(5-fluoropyridin-3-yl)sulfonylpyrrolidin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2S/c11-9-3-10(6-13-5-9)17(15,16)14-2-1-8(4-12)7-14/h3,5-6,8H,1-2,4,7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMURCAOYMCPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)S(=O)(=O)C2=CN=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

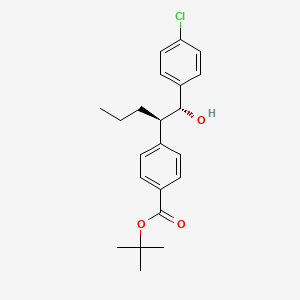

![2-Oxa-7-azaspiro[3.5]nonane acetate](/img/structure/B577786.png)
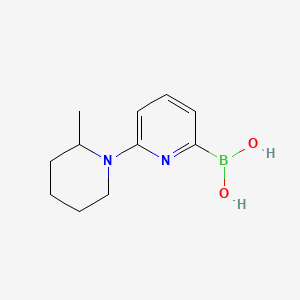
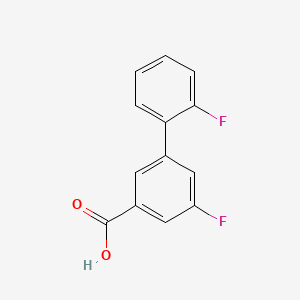
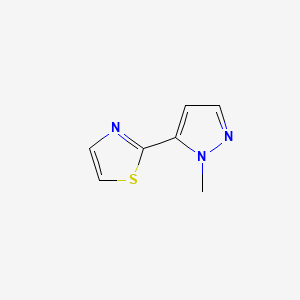
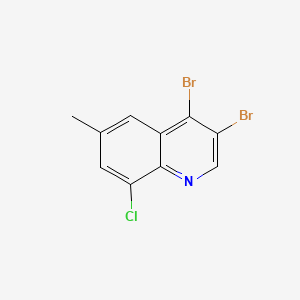
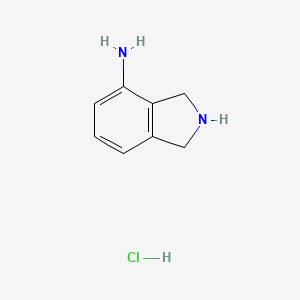
![Ethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B577796.png)
